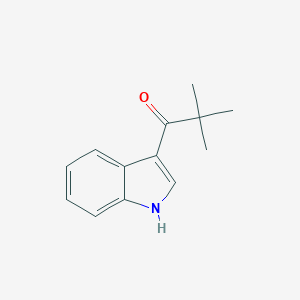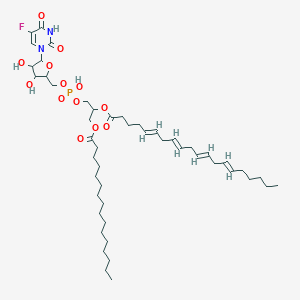
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine (PAF) is a synthetic phospholipid derivative that has been extensively studied for its potential applications in scientific research. It is a modified form of phosphatidylcholine, a major component of cell membranes, in which the arachidonic acid moiety has been replaced by a fluorinated uridine derivative.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine is not fully understood, but it is believed to act as a modulator of cell signaling pathways by interacting with specific membrane receptors and activating intracellular signaling cascades.
Efectos Bioquímicos Y Fisiológicos
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of inflammatory responses, and the promotion of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine in lab experiments is its ability to mimic the structure and function of natural phospholipids, making it a useful tool for studying membrane biology and lipid metabolism. However, 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine also has some limitations, including its relatively high cost and the potential for non-specific interactions with other molecules in biological systems.
Direcciones Futuras
There are many potential future directions for research on 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine, including further studies of its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases. Other areas of interest include the development of new synthesis methods for 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine and the investigation of its potential as a drug delivery vehicle for targeted therapies.
Métodos De Síntesis
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The chemical synthesis involves the reaction of phosphatidylcholine with uridine and a fluorinating agent, while the enzymatic method involves the use of phospholipase D to modify the phosphatidylcholine molecule.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been used in a variety of scientific research applications, including studies of cell signaling pathways, lipid metabolism, and membrane structure and function. It has also been investigated for its potential as a drug delivery vehicle and as a therapeutic agent for the treatment of inflammatory diseases.
Propiedades
Número CAS |
148763-97-7 |
|---|---|
Nombre del producto |
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Fórmula molecular |
C48H78FN2O13P |
Peso molecular |
941.1 g/mol |
Nombre IUPAC |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C48H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-43(53)63-39(36-60-42(52)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2)37-61-65(58,59)62-38-41-44(54)45(55)47(64-41)51-35-40(49)46(56)50-48(51)57/h11,13,17-18,20,22,26,28,35,39,41,44-45,47,54-55H,3-10,12,14-16,19,21,23-25,27,29-34,36-38H2,1-2H3,(H,58,59)(H,50,56,57)/b13-11+,18-17+,22-20+,28-26+ |
Clave InChI |
INKABUQUWVYDLO-KUKVZOPTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Sinónimos |
1,2-PAPF 1-palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



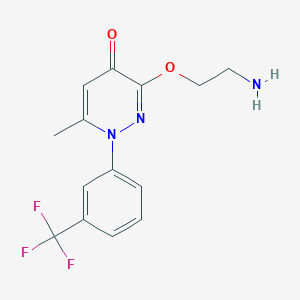
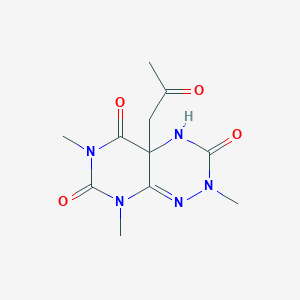
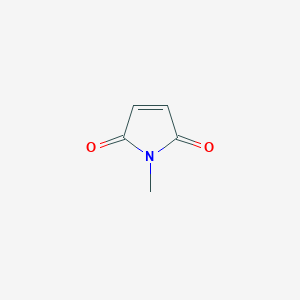
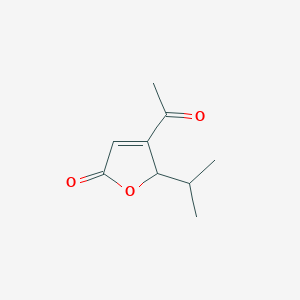
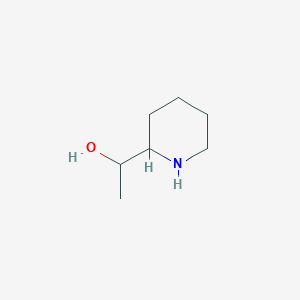
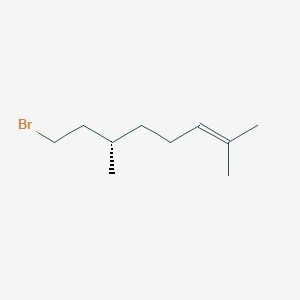
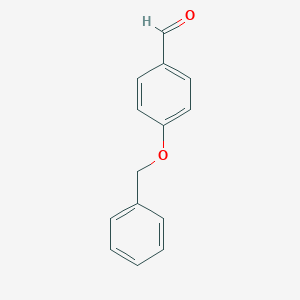
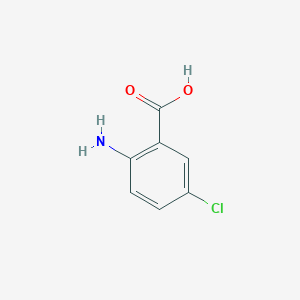
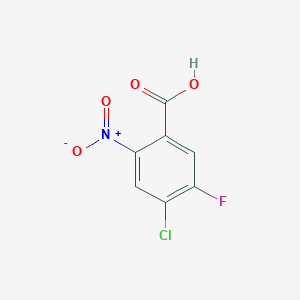
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
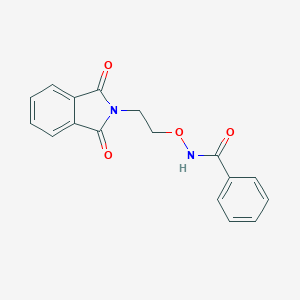
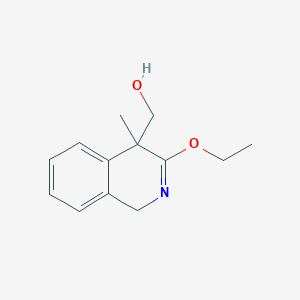
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
